molecular formula C10H13IN4 B1374394 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine CAS No. 1320267-01-3

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine

Cat. No. B1374394
M. Wt: 316.14 g/mol
InChI Key: HRFSFNTVWAKTSW-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (TIAP) is an organoiodine compound that is used as a reagent in organic synthesis. It is a versatile reagent that can be used in a variety of syntheses, including the synthesis of heterocyclic compounds, nucleosides, and polymers. TIAP has also been studied for its potential applications in pharmaceuticals, biochemistry, and medical research.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study by Justyna et al. (2017) describes a method for synthesizing imidazoazines, including compounds structurally related to 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine, via flash vacuum thermolysis of tert-butylimines. The study provides insights into the efficiency and selectivity of this synthesis method (Justyna et al., 2017).

  • Chemical Reactivity : Research by Mironovich and Shcherbinin (2014) explores the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, closely related to the chemical structure of interest. This study contributes to understanding the chemical behavior of such compounds (Mironovich & Shcherbinin, 2014).

  • Microwave-Assisted Synthesis : Nikulnikov et al. (2009) discuss the use of tert-ButylIsocyanide in the Ugi reaction for the preparation of dihydropyrazolo[1,5-a]pyrazine derivatives under microwave irradiation, demonstrating a novel approach to synthesizing related compounds (Nikulnikov et al., 2009).

Applications in Biological and Medicinal Research

  • Antibacterial Activity : A study by Prasad (2021) details the synthesis of imidazo[1,2-a]pyrazin-6-yl derivatives and evaluates their antibacterial activity, highlighting the potential medicinal applications of compounds similar to 3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine (Prasad, 2021).

  • Protection of Amines : Research conducted in 2020 examines the protection of secondary amine in substituted pyrazole derivatives, which is relevant for facilitating the synthesis of anticancer compounds. This study provides insights into green synthetic methodologies for such compounds (2020 Study).

Spectroscopic and Computational Studies

  • NMR Spectroscopy : The work of Teranishi et al. (1997) investigates the generation of imidazo[1,2-a]pyrazin-3-ones using variable-temperature NMR methods. This study contributes to understanding the structural and spectroscopic properties of related compounds (Teranishi et al., 1997).

  • Computational Analysis : A 2017 study by Cuenú et al. examines the molecular and supramolecular structure of a related compound using experimental and computational methods, providing valuable data for understanding the properties of similar chemical structures (Cuenú et al., 2017).

properties

IUPAC Name

3-tert-butyl-1-iodoimidazo[1,5-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN4/c1-10(2,3)9-14-7(11)6-8(12)13-4-5-15(6)9/h4-5H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFSFNTVWAKTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C2N1C=CN=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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